molecular formula C8H4F4O B1630739 1-(2,3,4,5-tetrafluorophenyl)ethanone CAS No. 66286-21-3

1-(2,3,4,5-tetrafluorophenyl)ethanone

Cat. No.: B1630739
CAS No.: 66286-21-3
M. Wt: 192.11 g/mol
InChI Key: JYKCLBMVRLLJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’,4’,5’-Tetrafluoroacetophenone is a fluorinated aromatic ketone with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol . It is characterized by the presence of four fluorine atoms attached to the benzene ring, making it a highly fluorinated compound. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3’,4’,5’-Tetrafluoroacetophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of fluorobenzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 2’,3’,4’,5’-Tetrafluoroacetophenone often involves similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’-Tetrafluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,3’,4’,5’-Tetrafluoroacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’,4’,5’-Tetrafluoroacetophenone involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds with biological molecules, making it a potent inhibitor of certain enzymes and proteins. The pathways involved in its action include inhibition of enzyme activity and disruption of protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Lacks one fluorine atom compared to 2’,3’,4’,5’-Tetrafluoroacetophenone.

    2,2,2,4’-Tetrafluoroacetophenone: Has a different substitution pattern on the benzene ring.

    2,2,2,3’-Tetrafluoroacetophenone: Another isomer with a different substitution pattern.

Uniqueness

2’,3’,4’,5’-Tetrafluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four fluorine atoms enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2,3,4,5-tetrafluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c1-3(13)4-2-5(9)7(11)8(12)6(4)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKCLBMVRLLJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404498
Record name 2',3',4',5'-Tetrafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66286-21-3
Record name 2',3',4',5'-Tetrafluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3',4',5'-Tetrafluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3,4,5-tetrafluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3,4,5-tetrafluorophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,3,4,5-tetrafluorophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,3,4,5-tetrafluorophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,3,4,5-tetrafluorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,3,4,5-tetrafluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.